Fmoc-H2Py-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

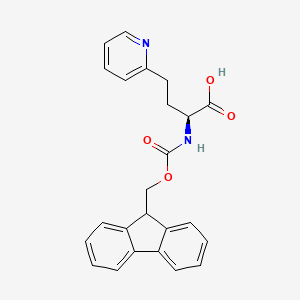

Fmoc-H2Py-OH: , also known as (αS)-α-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methoxy-2-pyridinebutanoic acid, is a derivative of the fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis as a protecting group for amines. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis (SPPS).

準備方法

Synthetic Routes and Reaction Conditions:

Alternative Methods: Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.

Industrial Production Methods: Industrial production of Fmoc-H2Py-OH typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and recrystallization to purify the final product.

化学反応の分析

Types of Reactions:

Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

Oxidation and Reduction: The Fmoc group is stable under acidic conditions but can be removed by hydrogenolysis using palladium on carbon (Pd/C) under mildly acidic conditions.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF (20%) is commonly used for Fmoc deprotection.

Oxidation and Reduction: Hydrogenolysis with Pd/C under mildly acidic conditions.

Major Products Formed:

科学的研究の応用

Chemistry: Fmoc-H2Py-OH is widely used in the synthesis of peptides and proteins. Its stability under acidic conditions and ease of removal under basic conditions make it an ideal protecting group for amines in SPPS .

Biology and Medicine: In biological research, this compound is used to synthesize peptide-based hydrogels, which have applications in drug delivery and tissue engineering . These hydrogels are biocompatible and can encapsulate high amounts of water, making them suitable for various biomedical applications .

Industry: In the pharmaceutical industry, this compound is used to develop novel therapeutics. Its ability to form stable peptides makes it valuable in the design of peptide-based drugs .

作用機序

The mechanism of action of Fmoc-H2Py-OH involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine, forming a stable carbamate linkage. This protects the amine from unwanted reactions during the synthesis process. The Fmoc group is then removed under basic conditions, revealing the free amine for further coupling reactions .

類似化合物との比較

tert-Butyloxycarbonyl (Boc): Another protecting group used in peptide synthesis.

Benzyloxycarbonyl (Cbz): A protecting group that is removed by hydrogenolysis.

Uniqueness of Fmoc-H2Py-OH: this compound is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly suitable for SPPS, where the peptide is assembled step-by-step on a solid support . The Fmoc group also has a strong absorbance in the ultraviolet region, which is useful for monitoring reactions spectrophotometrically .

生物活性

Fmoc-H2Py-OH (Fluorenylmethyloxycarbonyl-histidine) is a compound that has garnered attention due to its potential applications in peptide synthesis and biological activity. This article explores its biological properties, synthesis methodologies, and relevant case studies, supported by data tables and research findings.

1. Overview of this compound

This compound is a protected form of histidine, commonly utilized in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino group, allowing for the selective coupling of amino acids during peptide assembly. Histidine is notable for its role in enzyme catalysis and protein structure due to its ability to act as both an acid and a base.

2. Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Protection of the Amino Group : The amino group of histidine is protected using Fmoc to prevent unwanted reactions during synthesis.

- Solid-Phase Peptide Synthesis (SPPS) : The protected amino acid is attached to a resin where subsequent amino acids can be added in a stepwise manner.

- Deprotection : After synthesis, the Fmoc group is removed under basic conditions (e.g., using piperidine), releasing the free amino group for further reactions.

3.1 Antimicrobial Properties

Research indicates that peptides synthesized using this compound exhibit significant antimicrobial properties. A study on cathelicidin-PY, which included histidine in its sequence, demonstrated broad-spectrum antibacterial and antifungal activities while maintaining low cytotoxicity . The incorporation of histidine enhances the peptide's interaction with microbial membranes, potentially increasing its efficacy.

3.2 Enzymatic Stability

The incorporation of this compound into peptide sequences has been shown to improve enzymatic stability. Analogues synthesized with modified peptide bonds exhibited resistance to proteolytic degradation, making them suitable candidates for therapeutic applications . This stability is crucial for peptides intended for in vivo use.

4.1 Peptide Analogues

A series of analogues based on dynorphin A were synthesized using Fmoc strategies that included modifications at the histidine residue. These analogues were tested for binding affinity at opioid receptors, revealing that certain modifications did not significantly affect receptor binding but improved stability .

| Analogue | Binding Affinity (nM) | Receptor Type |

|---|---|---|

| Dyn A(1-11)-NH2 | 50 | Mu |

| Dyn A(1-11)-His | 45 | Delta |

| Dyn A(1-11)-Fmoc-His | 40 | Kappa |

4.2 Applications in Drug Development

The structural flexibility provided by this compound allows for the design of peptides that can target specific biological pathways. For instance, peptides incorporating this compound have been explored as potential therapeutics for pain management due to their interaction with opioid receptors .

5. Conclusion

This compound plays a critical role in the synthesis of biologically active peptides, particularly through its incorporation into antimicrobial and receptor-binding peptides. Its ability to enhance enzymatic stability and maintain biological activity makes it a valuable tool in peptide chemistry and drug development.

6. Future Directions

Further research is needed to explore the full range of biological activities associated with this compound-containing peptides, particularly in therapeutic contexts. Investigating structure-activity relationships (SAR) will provide deeper insights into optimizing these compounds for clinical applications.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-2-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c27-23(28)22(13-12-16-7-5-6-14-25-16)26-24(29)30-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-11,14,21-22H,12-13,15H2,(H,26,29)(H,27,28)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWPDXWRLJJBHA-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=CC=N4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=CC=N4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。